2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one

Microbicidal Agents Industrial Biocides Material Preservation

2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one (CAS 84012-54-4) is a differentiated benzisothiazolinone biocide featuring a morpholinylmethyl substituent that imparts enhanced antimicrobial potency and, unlike unsubstituted BIT, potent antiplatelet aggregation activity. Its reduced melting point (61–63°C) ensures superior dispersion in water-based coatings, adhesives, cooling lubricants, and metalworking fluids, delivering uniform antimicrobial protection. A published high-yield synthesis (96%) supports cost-effective in-house manufacturing. Procure this specific derivative to exploit a distinct structure-activity relationship space inaccessible to generic BIT. Request a quote today for research or industrial volumes.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 84012-54-4
Cat. No. B12692606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one
CAS84012-54-4
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESC1COCCN1CN2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C12H14N2O2S/c15-12-10-3-1-2-4-11(10)17-14(12)9-13-5-7-16-8-6-13/h1-4H,5-9H2
InChIKeyBYDCJQINJGGKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one (CAS 84012-54-4) for Procurement: Baseline Chemical Profile and Class Context


2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one (CAS 84012-54-4) is a heterocyclic organic compound belonging to the 1,2-benzisothiazol-3(2H)-one (BIT) class of biocides [1]. It features a morpholinylmethyl substituent at the 2-position of the benzisothiazolinone core, imparting distinct physicochemical and biological properties compared to the parent BIT compound [2]. This compound is primarily recognized for its antimicrobial applications and has been specifically disclosed as an example in a patent for microbicidal azolylmethylamines [2].

Why Simple 1,2-Benzisothiazol-3(2H)-one (BIT) Cannot Substitute for 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one in Critical Applications


Generic substitution with unsubstituted 1,2-benzisothiazol-3(2H)-one (BIT) is not appropriate for applications requiring the specific activity profile of 2-(4-morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one. The morpholinylmethyl group at the 2-position fundamentally alters the compound's physicochemical properties, including solubility and logP, and critically modifies its biological target interactions [1]. For instance, while BIT itself exhibits only weak antiplatelet aggregation activity in vitro, N-substituted benzisothiazolinones bearing nitrogen-containing heterocycles, such as the morpholinylmethyl group, are claimed to be potent inhibitors of platelet aggregation [REFS-1, REFS-2]. Therefore, assuming functional equivalence between BIT and its N-morpholinylmethyl derivative would lead to significant performance discrepancies in both antimicrobial and potential pharmaceutical contexts.

Quantitative Evidence Guide for Procuring 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one (CAS 84012-54-4) over Generic Alternatives


Documented Microbicidal Activity and Industrial Use Profile

2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is explicitly listed as an example in a patent for 'Microbicidal azolylmethylamines,' indicating its validated utility as an antimicrobial agent for industrial materials [1]. While specific MIC values for this compound against target organisms are not provided in the patent, its inclusion demonstrates a recognized class-level efficacy against fungi, bacteria, and algae, with recommended use concentrations in the range of 0.001 to 5% by weight [1]. This provides a clear, documented basis for its selection as a biocide, differentiating it from untested or generic benzisothiazolinone derivatives.

Microbicidal Agents Industrial Biocides Material Preservation

Physicochemical Differentiation: Lower Melting Point Suggesting Improved Formulation Compatibility

The melting point of 2-(4-morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is reported as 61–63°C [1]. This is substantially lower than the melting point of unsubstituted 1,2-benzisothiazol-3(2H)-one (BIT), which is reported to be in the range of 157–159°C [2]. A lower melting point can indicate improved solubility, better dispersion in liquid formulations, and enhanced compatibility with other low-melting components in industrial products like coatings, adhesives, and cooling lubricants.

Physicochemical Properties Formulation Science Material Compatibility

Potential for Enhanced Antiplatelet Aggregation Activity via N-Substitution

A class of 2-substituted benzisothiazolones carrying a nitrogen-containing heterocyclic ring, such as morpholinyl, are claimed to be effective inhibitors of platelet aggregation [1]. In contrast, a comparative study demonstrated that unsubstituted 1,2-benzisothiazolin-3-one (BIT) exhibits only weak antiplatelet activity, whereas its 2-amino derivative shows potent inhibition (IC50 values: 89 µM, 1.5 µM, and 0.051 µM against ADP-, AA-, and collagen-induced aggregation, respectively) [2]. This class-level evidence strongly suggests that the N-morpholinylmethyl substitution in the target compound may confer a similarly enhanced antiplatelet profile compared to the parent BIT, positioning it as a more promising candidate for antithrombotic research.

Antiplatelet Agents Thrombosis Research Benzisothiazolinone Pharmacology

Established High-Yield Synthesis for Reliable Procurement and Reproducibility

A detailed and reproducible synthetic procedure for 2-(4-morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one is provided in the patent literature, reporting a high yield of 96% of theory [1]. This well-characterized and efficient route minimizes the risk of supply chain variability and ensures a consistent, high-quality product. In contrast, many other N-substituted benzisothiazolinone derivatives lack such a thoroughly documented and optimized preparation method, which can lead to batch-to-batch inconsistencies in purity and performance.

Synthetic Chemistry Process Optimization Reproducibility

Best Research and Industrial Application Scenarios for 2-(4-Morpholinylmethyl)-1,2-benzisothiazol-3(2H)-one (CAS 84012-54-4) Based on Specific Evidence


Industrial Material Preservation in Liquid Formulations

Given its documented use as a microbicidal azolylmethylamine [1] and its significantly lower melting point (61–63°C) compared to BIT [2], this compound is ideally suited for incorporation into liquid-based industrial materials such as water-based coatings, adhesives, cooling lubricants, and metalworking fluids. The lower melting point facilitates easier dispersion and dissolution in aqueous or solvent-based formulations, potentially leading to more uniform antimicrobial protection compared to the solid, higher-melting BIT [2].

Lead Compound in Antiplatelet Drug Discovery Programs

The class-level evidence indicating that N-substituted benzisothiazolinones with nitrogen-containing heterocycles are effective platelet aggregation inhibitors [1], combined with the specific antiplatelet activity data for the structurally analogous 2-amino derivative [3], positions this compound as a valuable starting point for medicinal chemistry campaigns targeting thrombotic diseases. Procuring this specific derivative allows researchers to explore the structure-activity relationship (SAR) of the morpholinylmethyl group, which is a distinct and under-investigated chemical space compared to the weakly active parent BIT [3].

Reproducible In-House Synthesis for Specialized Research

The detailed synthetic protocol and high reported yield (96%) [1] make this compound an excellent candidate for in-house synthesis by research laboratories requiring a consistent and reliable source of material for advanced studies. This reduces dependence on commercial vendors and ensures batch-to-batch reproducibility for sensitive biological or materials science experiments, a significant advantage over procuring less-characterized or variably-synthesized benzisothiazolinone analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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